molecular formula C5H10O2 B577898 Pentanoic--d4 Acid CAS No. 1219804-71-3

Pentanoic--d4 Acid

Cat. No. B577898
Key on ui cas rn: 1219804-71-3
M. Wt: 106.157
InChI Key: NQPDZGIKBAWPEJ-KHORGVISSA-N
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Patent
US05242938

Procedure details

The n-propionate, n-valerate, n-phenylacetate and benzoate derivatives of Virginiamycin M1 were prepared using the respective carbonyl chlorides. The respective carbonyl chloride (1.0 mmole) was added to a stirring solution of virginiamycin M1 (0.50 g, 0.95 mmole), pyridine (84 μl) and 4-dimethylaminopyridine (20 μg) at room temperature for 2 hours. Methanol (0.5 ml) was added to destroy excess reagent. The reaction mixture was partitioned between dichloromethane (3×5 ml) and saturated NaCl (aq) (50 ml). The pooled organic layers were dried over anhydrous Na2SO4 and flash evaporated to dryness (dry weight=0.63, 0.81, 1.0 and 1.4 g respectively). Purification over a column of 50 g E. Merck silica gel 60 (43-60 μm particle size) in 40-80% acetone/hexane stepwise gradients yielded 0.43, 0.33, 0.29 and 0.56 g of the respective esters.
[Compound]
Name
carbonyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
84 μL
Type
reactant
Reaction Step Two
Quantity
20 μg
Type
catalyst
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)=[O:2].[CH3:5][C@H:6]1[C@@H:37]([CH:38]([CH3:40])[CH3:39])[O:36][C:34](=[O:35])[C:33]2[N:29]([CH2:30][CH2:31][CH:32]=2)[C:27](=[O:28])[C:24]2=[CH:25][O:26][C:22](=[N:23]2)[CH2:21][C:19](=[O:20])[CH2:18][C@H:17]([OH:41])[CH:16]=[C:15]([CH3:42])[CH:14]=[CH:13][CH2:12][NH:11][C:9](=[O:10])[CH:8]=[CH:7]1.N1C=CC=CC=1>CN(C)C1C=CN=CC=1.CO>[CH3:30][CH2:31][CH2:32][CH2:33][C:34]([OH:36])=[O:35].[C:22]([O-:26])(=[O:2])[C:21]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1.[CH3:5][C@H:6]1[C@@H:37]([CH:38]([CH3:39])[CH3:40])[O:36][C:34](=[O:35])[C:33]2[N:29]([CH2:30][CH2:31][CH:32]=2)[C:27](=[O:28])[C:24]2=[CH:25][O:26][C:22](=[N:23]2)[CH2:21][C:19](=[O:20])[CH2:18][C@H:17]([OH:41])[CH:16]=[C:15]([CH3:42])[CH:14]=[CH:13][CH2:12][NH:11][C:9](=[O:10])[CH:8]=[CH:7]1

Inputs

Step One
Name
carbonyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 mmol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0.5 g
Type
reactant
Smiles
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C
Name
Quantity
84 μL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
20 μg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Three
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to destroy excess reagent
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between dichloromethane (3×5 ml) and saturated NaCl (aq) (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The pooled organic layers were dried over anhydrous Na2SO4 and flash
CUSTOM
Type
CUSTOM
Details
evaporated to dryness (
CUSTOM
Type
CUSTOM
Details
dry weight=0.63, 0.81, 1.0 and 1.4 g respectively)
CUSTOM
Type
CUSTOM
Details
Purification over a column of 50 g E

Outcomes

Product
Name
Type
product
Smiles
CCCCC(=O)O
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)[O-]
Name
Type
product
Smiles
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05242938

Procedure details

The n-propionate, n-valerate, n-phenylacetate and benzoate derivatives of Virginiamycin M1 were prepared using the respective carbonyl chlorides. The respective carbonyl chloride (1.0 mmole) was added to a stirring solution of virginiamycin M1 (0.50 g, 0.95 mmole), pyridine (84 μl) and 4-dimethylaminopyridine (20 μg) at room temperature for 2 hours. Methanol (0.5 ml) was added to destroy excess reagent. The reaction mixture was partitioned between dichloromethane (3×5 ml) and saturated NaCl (aq) (50 ml). The pooled organic layers were dried over anhydrous Na2SO4 and flash evaporated to dryness (dry weight=0.63, 0.81, 1.0 and 1.4 g respectively). Purification over a column of 50 g E. Merck silica gel 60 (43-60 μm particle size) in 40-80% acetone/hexane stepwise gradients yielded 0.43, 0.33, 0.29 and 0.56 g of the respective esters.
[Compound]
Name
carbonyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
84 μL
Type
reactant
Reaction Step Two
Quantity
20 μg
Type
catalyst
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)=[O:2].[CH3:5][C@H:6]1[C@@H:37]([CH:38]([CH3:40])[CH3:39])[O:36][C:34](=[O:35])[C:33]2[N:29]([CH2:30][CH2:31][CH:32]=2)[C:27](=[O:28])[C:24]2=[CH:25][O:26][C:22](=[N:23]2)[CH2:21][C:19](=[O:20])[CH2:18][C@H:17]([OH:41])[CH:16]=[C:15]([CH3:42])[CH:14]=[CH:13][CH2:12][NH:11][C:9](=[O:10])[CH:8]=[CH:7]1.N1C=CC=CC=1>CN(C)C1C=CN=CC=1.CO>[CH3:30][CH2:31][CH2:32][CH2:33][C:34]([OH:36])=[O:35].[C:22]([O-:26])(=[O:2])[C:21]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1.[CH3:5][C@H:6]1[C@@H:37]([CH:38]([CH3:39])[CH3:40])[O:36][C:34](=[O:35])[C:33]2[N:29]([CH2:30][CH2:31][CH:32]=2)[C:27](=[O:28])[C:24]2=[CH:25][O:26][C:22](=[N:23]2)[CH2:21][C:19](=[O:20])[CH2:18][C@H:17]([OH:41])[CH:16]=[C:15]([CH3:42])[CH:14]=[CH:13][CH2:12][NH:11][C:9](=[O:10])[CH:8]=[CH:7]1

Inputs

Step One
Name
carbonyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 mmol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0.5 g
Type
reactant
Smiles
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C
Name
Quantity
84 μL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
20 μg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Three
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to destroy excess reagent
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between dichloromethane (3×5 ml) and saturated NaCl (aq) (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The pooled organic layers were dried over anhydrous Na2SO4 and flash
CUSTOM
Type
CUSTOM
Details
evaporated to dryness (
CUSTOM
Type
CUSTOM
Details
dry weight=0.63, 0.81, 1.0 and 1.4 g respectively)
CUSTOM
Type
CUSTOM
Details
Purification over a column of 50 g E

Outcomes

Product
Name
Type
product
Smiles
CCCCC(=O)O
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)[O-]
Name
Type
product
Smiles
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05242938

Procedure details

The n-propionate, n-valerate, n-phenylacetate and benzoate derivatives of Virginiamycin M1 were prepared using the respective carbonyl chlorides. The respective carbonyl chloride (1.0 mmole) was added to a stirring solution of virginiamycin M1 (0.50 g, 0.95 mmole), pyridine (84 μl) and 4-dimethylaminopyridine (20 μg) at room temperature for 2 hours. Methanol (0.5 ml) was added to destroy excess reagent. The reaction mixture was partitioned between dichloromethane (3×5 ml) and saturated NaCl (aq) (50 ml). The pooled organic layers were dried over anhydrous Na2SO4 and flash evaporated to dryness (dry weight=0.63, 0.81, 1.0 and 1.4 g respectively). Purification over a column of 50 g E. Merck silica gel 60 (43-60 μm particle size) in 40-80% acetone/hexane stepwise gradients yielded 0.43, 0.33, 0.29 and 0.56 g of the respective esters.
[Compound]
Name
carbonyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
84 μL
Type
reactant
Reaction Step Two
Quantity
20 μg
Type
catalyst
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)=[O:2].[CH3:5][C@H:6]1[C@@H:37]([CH:38]([CH3:40])[CH3:39])[O:36][C:34](=[O:35])[C:33]2[N:29]([CH2:30][CH2:31][CH:32]=2)[C:27](=[O:28])[C:24]2=[CH:25][O:26][C:22](=[N:23]2)[CH2:21][C:19](=[O:20])[CH2:18][C@H:17]([OH:41])[CH:16]=[C:15]([CH3:42])[CH:14]=[CH:13][CH2:12][NH:11][C:9](=[O:10])[CH:8]=[CH:7]1.N1C=CC=CC=1>CN(C)C1C=CN=CC=1.CO>[CH3:30][CH2:31][CH2:32][CH2:33][C:34]([OH:36])=[O:35].[C:22]([O-:26])(=[O:2])[C:21]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1.[CH3:5][C@H:6]1[C@@H:37]([CH:38]([CH3:39])[CH3:40])[O:36][C:34](=[O:35])[C:33]2[N:29]([CH2:30][CH2:31][CH:32]=2)[C:27](=[O:28])[C:24]2=[CH:25][O:26][C:22](=[N:23]2)[CH2:21][C:19](=[O:20])[CH2:18][C@H:17]([OH:41])[CH:16]=[C:15]([CH3:42])[CH:14]=[CH:13][CH2:12][NH:11][C:9](=[O:10])[CH:8]=[CH:7]1

Inputs

Step One
Name
carbonyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 mmol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0.5 g
Type
reactant
Smiles
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C
Name
Quantity
84 μL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
20 μg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Three
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to destroy excess reagent
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between dichloromethane (3×5 ml) and saturated NaCl (aq) (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The pooled organic layers were dried over anhydrous Na2SO4 and flash
CUSTOM
Type
CUSTOM
Details
evaporated to dryness (
CUSTOM
Type
CUSTOM
Details
dry weight=0.63, 0.81, 1.0 and 1.4 g respectively)
CUSTOM
Type
CUSTOM
Details
Purification over a column of 50 g E

Outcomes

Product
Name
Type
product
Smiles
CCCCC(=O)O
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)[O-]
Name
Type
product
Smiles
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05242938

Procedure details

The n-propionate, n-valerate, n-phenylacetate and benzoate derivatives of Virginiamycin M1 were prepared using the respective carbonyl chlorides. The respective carbonyl chloride (1.0 mmole) was added to a stirring solution of virginiamycin M1 (0.50 g, 0.95 mmole), pyridine (84 μl) and 4-dimethylaminopyridine (20 μg) at room temperature for 2 hours. Methanol (0.5 ml) was added to destroy excess reagent. The reaction mixture was partitioned between dichloromethane (3×5 ml) and saturated NaCl (aq) (50 ml). The pooled organic layers were dried over anhydrous Na2SO4 and flash evaporated to dryness (dry weight=0.63, 0.81, 1.0 and 1.4 g respectively). Purification over a column of 50 g E. Merck silica gel 60 (43-60 μm particle size) in 40-80% acetone/hexane stepwise gradients yielded 0.43, 0.33, 0.29 and 0.56 g of the respective esters.
[Compound]
Name
carbonyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
84 μL
Type
reactant
Reaction Step Two
Quantity
20 μg
Type
catalyst
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)=[O:2].[CH3:5][C@H:6]1[C@@H:37]([CH:38]([CH3:40])[CH3:39])[O:36][C:34](=[O:35])[C:33]2[N:29]([CH2:30][CH2:31][CH:32]=2)[C:27](=[O:28])[C:24]2=[CH:25][O:26][C:22](=[N:23]2)[CH2:21][C:19](=[O:20])[CH2:18][C@H:17]([OH:41])[CH:16]=[C:15]([CH3:42])[CH:14]=[CH:13][CH2:12][NH:11][C:9](=[O:10])[CH:8]=[CH:7]1.N1C=CC=CC=1>CN(C)C1C=CN=CC=1.CO>[CH3:30][CH2:31][CH2:32][CH2:33][C:34]([OH:36])=[O:35].[C:22]([O-:26])(=[O:2])[C:21]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1.[CH3:5][C@H:6]1[C@@H:37]([CH:38]([CH3:39])[CH3:40])[O:36][C:34](=[O:35])[C:33]2[N:29]([CH2:30][CH2:31][CH:32]=2)[C:27](=[O:28])[C:24]2=[CH:25][O:26][C:22](=[N:23]2)[CH2:21][C:19](=[O:20])[CH2:18][C@H:17]([OH:41])[CH:16]=[C:15]([CH3:42])[CH:14]=[CH:13][CH2:12][NH:11][C:9](=[O:10])[CH:8]=[CH:7]1

Inputs

Step One
Name
carbonyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 mmol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0.5 g
Type
reactant
Smiles
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C
Name
Quantity
84 μL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
20 μg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Three
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to destroy excess reagent
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between dichloromethane (3×5 ml) and saturated NaCl (aq) (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The pooled organic layers were dried over anhydrous Na2SO4 and flash
CUSTOM
Type
CUSTOM
Details
evaporated to dryness (
CUSTOM
Type
CUSTOM
Details
dry weight=0.63, 0.81, 1.0 and 1.4 g respectively)
CUSTOM
Type
CUSTOM
Details
Purification over a column of 50 g E

Outcomes

Product
Name
Type
product
Smiles
CCCCC(=O)O
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)[O-]
Name
Type
product
Smiles
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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